

Atto 590 NHS Ester: Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atto 590 NHS ester

Cat. No.: B1515295

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **Atto 590 NHS ester** in immunofluorescence (IF) staining. Atto 590 is a robust and photostable fluorescent dye belonging to the rhodamine family, making it an excellent choice for various fluorescence microscopy applications, including high-resolution techniques.^{[1][2]} Its N-hydroxysuccinimide (NHS) ester functional group allows for efficient and stable covalent labeling of primary amines on proteins, most notably antibodies, for use in immunofluorescence.^{[3][4]}

Introduction to Atto 590 NHS Ester

Atto 590 is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability. These properties make it highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy (PALM, dSTORM, STED). The dye is moderately hydrophilic and its fluorescence is efficiently excited in the 575-610 nm range, with an emission maximum in the orange-red region of the spectrum. The NHS ester derivative of Atto 590 is a widely used reagent for conjugating the dye to proteins and other amine-containing molecules. The reaction forms a stable amide bond between the dye and the primary amine of the target molecule.

Key Properties and Specifications

A summary of the key quantitative data for **Atto 590 NHS ester** is presented below for easy reference and comparison.

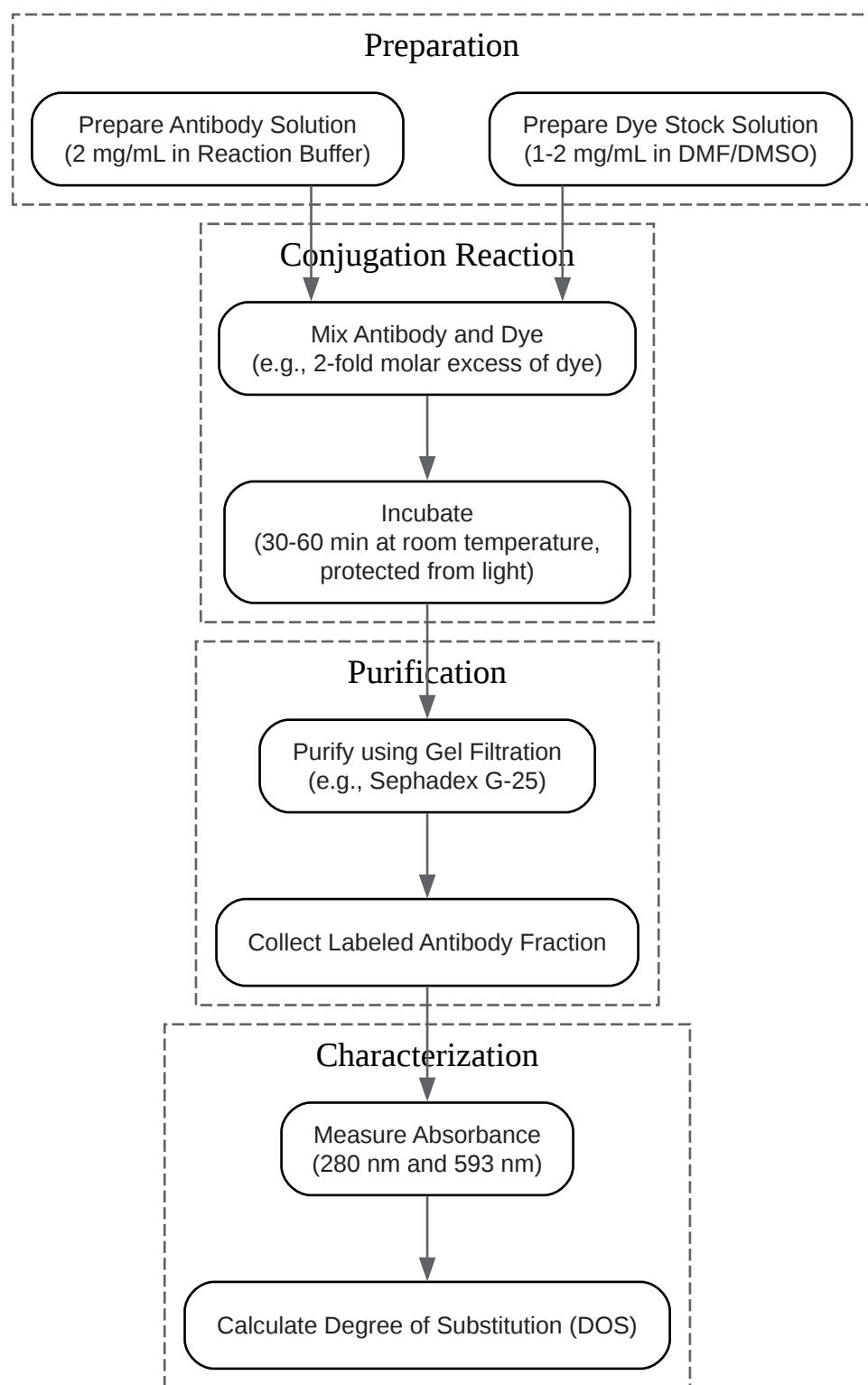
Table 1: Optical and Physical Properties of **Atto 590 NHS Ester**

Property	Value	Reference
Absorption Maximum (λ_{abs})	593 nm	
Emission Maximum (λ_{em})	622 nm	
Molar Extinction Coefficient (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	
Fluorescence Quantum Yield (η_{fl})	80%	
Fluorescence Lifetime (τ_{fl})	3.7 ns	
Correction Factor (CF_{260})	0.39	
Correction Factor (CF_{280})	0.43	
Molecular Weight	788.24 g/mol	
Recommended Storage	-20°C, protected from light and moisture	

Experimental Protocols

This section provides detailed protocols for labeling antibodies with **Atto 590 NHS ester** and subsequently using the fluorescently-labeled antibody for immunofluorescence staining of cells.

Protocol for Antibody Labeling with Atto 590 NHS Ester


This protocol is a general guideline for labeling antibodies. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials Required:

- Primary antibody (free of amine-containing buffers like Tris or glycine)
- **Atto 590 NHS ester**

- Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0
- Purification column (e.g., Sephadex G-25)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Workflow for Antibody Labeling:

[Click to download full resolution via product page](#)

Caption: Workflow for labeling an antibody with **Atto 590 NHS ester**.

Procedure:

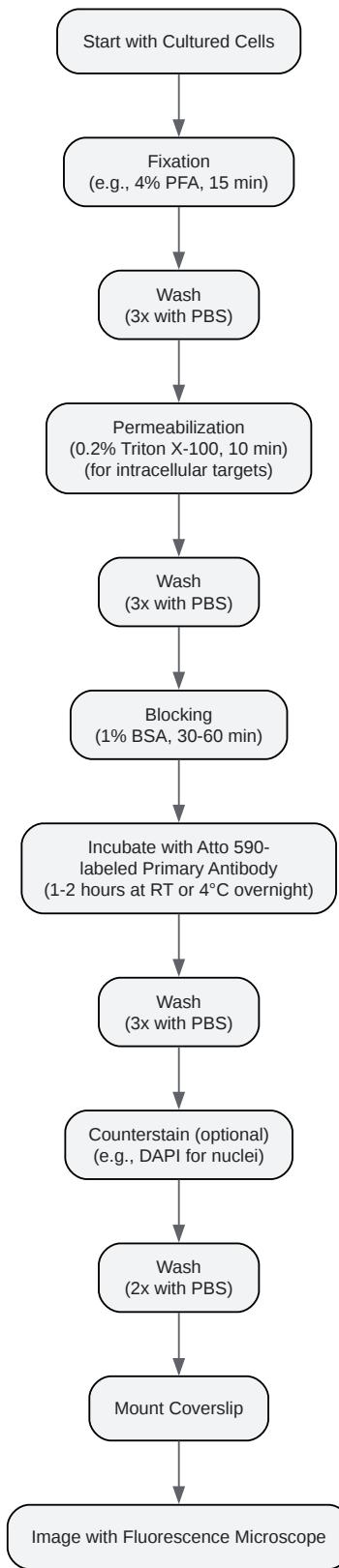
- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer at a concentration of at least 2 mg/mL.
 - If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS, and then the pH should be adjusted with the reaction buffer.
- Dye Preparation:
 - Immediately before use, dissolve the **Atto 590 NHS ester** in anhydrous, amine-free DMF or DMSO to a concentration of 1-2 mg/mL. This solution should be prepared fresh.
- Conjugation Reaction:
 - While gently vortexing, add the dissolved **Atto 590 NHS ester** to the antibody solution. A 2 to 10-fold molar excess of the dye is a good starting point. The optimal ratio may need to be determined experimentally.
 - Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light. For **Atto 590 NHS ester**, some protocols recommend an extended incubation of up to 18 hours at room temperature.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.
 - The first colored band to elute from the column is the labeled antibody.
- Characterization of the Conjugate (Optional but Recommended):
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 593 nm (for Atto 590).
 - Calculate the Degree of Substitution (DOS), which is the average number of dye molecules per antibody molecule. The optimal DOS for most antibodies is between 2 and

10.

Degree of Substitution (DOS) Calculation:

- Protein Concentration (M) = $[A_{280} - (A_{593} \times CF_{280})] / \epsilon_{protein}$
 - A_{280} and A_{593} are the absorbances at 280 nm and 593 nm.
 - CF_{280} is the correction factor for the dye's absorbance at 280 nm (0.43 for Atto 590).
 - $\epsilon_{protein}$ is the molar extinction coefficient of the antibody (e.g., $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$ for IgG).
- Dye Concentration (M) = A_{593} / ϵ_{dye}
 - ϵ_{dye} is the molar extinction coefficient of Atto 590 ($120,000 \text{ M}^{-1}\text{cm}^{-1}$).
- DOS = Dye Concentration / Protein Concentration

Protocol for Immunofluorescence Staining of Cultured Cells


This protocol provides a general workflow for using the Atto 590-labeled antibody for staining cultured cells.

Materials Required:

- Atto 590-labeled antibody
- Cultured cells on coverslips or in imaging plates
- Fixation Buffer: 4% paraformaldehyde in PBS
- Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
- Blocking Buffer: 1-5% BSA or normal serum in PBS
- Wash Buffer: PBS

- Mounting Medium with DAPI (optional)

Workflow for Immunofluorescence Staining:

[Click to download full resolution via product page](#)

Caption: General workflow for direct immunofluorescence staining.

Procedure:

- Cell Culture and Preparation:
 - Culture cells on sterile glass coverslips or in imaging-compatible plates to the desired confluence.
 - Gently wash the cells with PBS.
- Fixation:
 - Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (for intracellular antigens):
 - If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Blocking:
 - Block non-specific antibody binding by incubating the cells in blocking buffer for 30-60 minutes at room temperature.
- Incubation with Atto 590-labeled Antibody:
 - Dilute the Atto 590-labeled antibody to the desired concentration in the blocking buffer. The optimal concentration should be determined experimentally.
 - Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C, protected from light.

- Washing:
 - Wash the cells three to five times with PBS for 5 minutes each to remove unbound antibodies.
- Counterstaining (Optional):
 - If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
 - Wash the cells twice with PBS.
- Mounting and Imaging:
 - Mount the coverslips onto glass slides using an anti-fade mounting medium.
 - Image the stained cells using a fluorescence microscope with appropriate filter sets for Atto 590 (Excitation ~590 nm, Emission ~620 nm).

Troubleshooting

Table 2: Common Problems and Solutions in Immunofluorescence

Problem	Possible Cause	Recommended Solution
Weak or No Signal	- Low antibody concentration- Insufficient incubation time- Photobleaching- Incorrect filter sets	- Increase antibody concentration or incubation time- Store and handle slides in the dark- Ensure microscope filters match Atto 590 spectra
High Background	- Antibody concentration too high- Inadequate blocking- Insufficient washing	- Titrate the antibody to a lower concentration- Increase blocking time or change blocking agent (e.g., normal serum from the secondary antibody host species)- Increase the number and duration of wash steps
Non-specific Staining	- Secondary antibody cross-reactivity (in indirect IF)- Antibody binding to non-target proteins	- Run a secondary antibody only control- Use a primary antibody raised in a different species- Increase blocking stringency
Signal in Negative Control	- Autofluorescence of the tissue/cells	- Image an unstained sample to assess autofluorescence- Use appropriate mounting media to quench autofluorescence

Conclusion

Atto 590 NHS ester is a high-performance fluorescent dye suitable for labeling antibodies for immunofluorescence applications. Its excellent photophysical properties ensure bright and stable signals, making it a reliable choice for both conventional and advanced microscopy techniques. By following the detailed protocols and considering the troubleshooting guidelines provided, researchers can successfully utilize Atto 590-labeled antibodies to visualize their proteins of interest with high specificity and sensitivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ATTO 590 NHS-ester, 1mg | Products | Leica Microsystems [leica-microsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. atto-tec.com [atto-tec.com]
- To cite this document: BenchChem. [Atto 590 NHS Ester: Application Notes and Protocols for Immunofluorescence Staining]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1515295#atto-590-nhs-ester-for-immunofluorescence-if-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com